molecular formula C14H12N2O3 B4873203 (5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4873203
M. Wt: 256.26 g/mol
InChI Key: DTPXALQJHFJSRF-PKNBQFBNSA-N
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Description

(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a benzylidene group and a prop-2-enyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aldehydes with diazinane derivatives under controlled conditions. One common method involves the use of benzaldehyde and 1-prop-2-enyl-1,3-diazinane-2,4,6-trione in the presence of a base catalyst, such as sodium hydroxide, to facilitate the formation of the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene or prop-2-enyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one
  • (5E)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of benzylidene and prop-2-enyl groups attached to a diazinane ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-8-16-13(18)11(12(17)15-14(16)19)9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,15,17,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPXALQJHFJSRF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-benzylidene-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
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